Ethyl dihydrogen phosphate
Description
Significance and Research Context of Monoalkyl Phosphates
Monoalkyl phosphates are organic compounds that play crucial roles in various scientific and industrial fields. mdpi.comresearchgate.net They are structurally characterized by a single alkyl group esterified to a phosphoric acid molecule. This structure imparts amphiphilic properties, making them valuable in diverse applications. researchgate.net In the realm of academic research, monoalkyl phosphates are investigated for their involvement in fundamental biological processes, their utility in organic synthesis, and their application in materials science. mdpi.comresearchgate.net
The significance of monoalkyl phosphates extends to their role as analogues of biological phosphates, such as those found in cell walls and hard tissues. mdpi.com This makes them important models for studying biological systems and for the development of biocompatible materials. mdpi.com Furthermore, their ability to modify the surfaces of inorganic materials has led to extensive research in areas like the development of new catalysts, sensors, and energy storage devices. lookchem.commdpi.com The antistatic, foaming, and emulsification properties of monoalkyl phosphates are also superior to their dialkyl counterparts, broadening their research and application scope. guidechem.com
Historical Evolution of Phosphate (B84403) Ester Chemistry
The journey into understanding and synthesizing phosphate esters like ethyl dihydrogen phosphate began in the 19th century. Early methods for producing "ethers" involved the direct and often low-yielding reaction between an alcohol and an acid. ingentaconnect.com A significant breakthrough came in 1851 with Williamson's discovery of a more efficient method for ether synthesis using ethyl iodide and potassium salts, which also clarified the molecular mechanism of ether formation. ingentaconnect.com
The synthesis of the first organophosphate, triethyl phosphate (TEP), was achieved by Voegeli in 1848 through the older, less efficient direct reaction method. ingentaconnect.com Following Williamson's work, numerous chemists were able to produce TEP and tetraethyl pyrophosphate (TEPP) with much higher yields. ingentaconnect.com The synthesis of various phosphate esters has since evolved, with various methods being developed for the esterification of phosphoric acid. atamanchemicals.com These historical developments laid the groundwork for the synthesis and study of a wide array of phosphate esters, including this compound, and have enabled their diverse applications in modern chemistry.
Physicochemical Properties of this compound
This compound, also known as monoethyl phosphate, is an organophosphate compound with the chemical formula C₂H₇O₄P. ontosight.ai It is an ester of phosphoric acid and ethanol (B145695). ontosight.ai The structure consists of a central phosphate group bonded to an ethyl group and two hydroxyl groups, making it a monoester.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₇O₄P | ontosight.ailookchem.com |
| Molecular Weight | 126.05 g/mol | lookchem.comnih.gov |
| Appearance | Colorless, viscous liquid | ontosight.ai |
| Melting Point | 42 °C | lookchem.com |
| Boiling Point | 252.4 °C at 760 mmHg | lookchem.com |
| Density | ~1.22 - 1.447 g/cm³ | ontosight.aibiosynth.com |
| Solubility | Soluble in water | ontosight.ai |
| pKa | 1.91 ± 0.10 | lookchem.com |
Synthesis and Reactions of this compound
The synthesis of this compound can be achieved through several routes. A common laboratory method involves the phosphorylation of ethanol. For instance, the reaction of ethanol with a phosphorylating agent in the presence of a base like triethylamine (B128534) in pyridine (B92270) can yield this compound. oup.com Another approach is the esterification of phosphoric acid with ethanol, although this reaction can sometimes be challenging to control to produce the desired monoester. atamanchemicals.comwikipedia.org
This compound can undergo several types of chemical reactions. One of the primary reactions is hydrolysis, where in the presence of water, it can break down into ethanol and phosphoric acid. It can also participate in further esterification reactions with other alcohols to form different phosphate esters. Additionally, substitution reactions can occur where the ethyl group is replaced by other alkyl or aryl groups.
Applications in Academic Research
This compound serves as a valuable tool in various domains of academic research, primarily in organic synthesis, catalysis, and materials science.
Role in Organic Synthesis
In organic synthesis, this compound is utilized as a reagent and as an intermediate in the production of other chemicals. ontosight.ai Its structure is particularly relevant in the structure-based design of enzyme inhibitors. For example, it has been used in studies focusing on aldolase (B8822740) inhibitors, where its unique structure helps in the development of novel compounds that can modulate the activity of these enzymes. lookchem.com
Use as a Catalyst
The acidic nature of this compound allows it to function as a catalyst in certain chemical reactions. ontosight.ai For instance, related dihydrogen phosphate compounds have been shown to catalyze the synthesis of various organic molecules. As an example of the catalytic potential of similar structures, potassium dihydrogen phosphate has been used as an efficient, solvent-free catalyst for the synthesis of α-aminophosphonates and substituted coumarins. tandfonline.comiosrjournals.org This suggests the potential for this compound to be employed in similar catalytic applications.
Application in Materials Science
In the field of materials science, this compound and other monoalkyl phosphates are used to modify the surfaces of inorganic materials. lookchem.commdpi.com This surface modification can impart new properties to the materials, such as improved stability, reactivity, or selectivity. lookchem.com For example, 2-aminothis compound, a related compound, has been used to modify the surface of titanium dioxide (TiO₂) nanoparticles, demonstrating the ability of the phosphate group to form strong covalent bonds with the metal oxide surface. scielo.brresearchgate.net Such modifications are crucial for the development of advanced materials for applications in catalysis, sensors, and biocompatible implants. lookchem.commdpi.comscielo.br
Established Synthetic Pathways for this compound
The synthesis of this compound, an important organophosphate compound, can be achieved through various chemical strategies. The most common approaches include the direct esterification of phosphoric acid with ethanol, the reaction of ethanol with the highly reactive phosphorus pentoxide, and phosphorylation utilizing pyrophosphoric acid and its derivatives. Each method offers a different balance of reactivity, selectivity, and process complexity.
Esterification of Phosphoric Acid with Ethanol
Maintaining controlled acidic conditions is paramount for the successful synthesis of this compound via esterification. The inherent acidity of phosphoric acid can decrease the nucleophilicity of ethanol, making direct condensation challenging. researchgate.net To overcome this, activating agents are often employed. One such method involves the use of trichloroacetonitrile (B146778) as an activating agent, which facilitates the phosphorylation of alcohols by phosphoric acid. nih.gov Another approach is the activation of phosphoric acid with acetic anhydride, which forms acetyl phosphate, a high-energy intermediate capable of phosphorylating alcohols. thieme-connect.de The pH of the reaction mixture is a critical factor, and its systematic control is crucial for the success of the reaction, especially when using activating agents. nih.gov
Table 1: Reagent and Stoichiometry in this compound Synthesis
| Method | Phosphorylating Agent | Activating Agent/Co-reagent | Stoichiometry (Alcohol:Phosphate) | Reference |
| Activated Phosphate | Phosphoric Acid | Acetic Anhydride, Pyridine, Triethylamine | Not specified, but stepwise addition is key | thieme-connect.de |
| Mitsunobu-type Reaction | Dibenzyl hydrogen phosphate | Triphenylphosphine, Diethyl azodicarboxylate | Small excess of ethanol | oup.com |
| Direct Esterification | Anhydrous Phosphoric Acid | None specified | Not specified |
Reaction temperature is a critical parameter that directly affects the rate of reaction and the distribution of products. For the direct esterification of phosphoric acid with ethanol, maintaining reaction temperatures between 60–80°C is recommended to optimize the formation of the monoethyl ester while avoiding decomposition or the formation of byproducts. The optimization of temperature is a common strategy in chemical synthesis to enhance product yield and purity. acs.org In a study involving the synthesis of pyrimidine (B1678525) derivatives, optimizing the reaction temperature had a noteworthy effect on the yield and reaction time. rsc.org
Reaction of Ethanol with Phosphorus Pentoxide
Phosphorus pentoxide (P₂O₅) is a powerful dehydrating and phosphorylating agent used in the synthesis of phosphate esters. quora.comresearchgate.net The reaction with ethanol can yield a mixture of phosphate esters, and controlling the reaction conditions is crucial to favor the formation of this compound.
The reaction of an alcohol with phosphorus pentoxide can produce an approximately equimolar mixture of the mono- and di-substituted phosphates, particularly when a 1:3 molar ratio of phosphorus pentoxide to alcohol is used. google.com For instance, the reaction between ethanol and P₂O₅ can be represented as: 3C₂H₅OH + P₂O₅ → 2C₂H₅OPO(OH)₂ + C₂H₅OPO(OC₂H₅)OH + H₂O
This process is typically conducted at temperatures ranging from 50–200°C, with reaction times of 2–24 hours. However, higher temperatures tend to favor the formation of the diester, diethyl hydrogen phosphate, making precise thermal control essential to maximize the yield of the desired monoethyl product. In some cases, the strong dehydrating nature of P₂O₅ can lead to the formation of ethylene (B1197577) and phosphoric acid as the primary products. quora.com
Phosphorylation using Pyrophosphoric Acid and Related Reagents
Pyrophosphoric acid (H₄P₂O₇), also known as diphosphoric acid, and related polyphosphoric acids are effective reagents for the phosphorylation of alcohols. oup.com Pyrophosphoric acid is considered more reactive than orthophosphoric acid for this purpose. oup.com
A straightforward procedure for the synthesis of this compound involves the dropwise addition of ethanol to polyphosphoric acid (PPA). The mixture is then heated, for example, to 90°C for 60 minutes. oup.com After cooling and dilution, the reaction mixture is neutralized to precipitate inorganic phosphates, and the desired this compound can be isolated from the filtrate, often as a salt. This method has been reported to yield the barium salt of this compound in 76.9% yield. oup.com
The alcoholysis of pyrophosphoric acid theoretically yields one mole of phosphoric acid and one mole of the monoalkyl phosphate, which helps to avoid contamination with the dialkyl phosphate. google.com Lewis acids can also be used to catalyze the phosphorylation of alcohols with pyrophosphates. For instance, Ti(OtBu)₄ has been shown to be an effective catalyst for the reaction of alcohols with tetrabenzylpyrophosphate, achieving high conversion and isolated yields. researchgate.net
Table 2: Synthesis of this compound using Pyrophosphoric Acid
| Reagent | Temperature | Time | Yield (of Barium Salt) | Reference |
| Polyphosphoric Acid (PPA) | 90°C | 60 min | 76.9% | oup.com |
Role of Activating Agents (e.g., N-[2-(dihydrogen phosphoroxy)-5-nitrobenzyl]pyridinium hydroxide)
To overcome the moderate reactivity of alcohols with phosphorylating agents under mild conditions, activating agents are employed. A notable example is the inner salt N-[2-(dihydrogen phosphoroxy)-5-nitrobenzyl]pyridinium hydroxide (B78521). oup.com This reagent has been successfully used for the phosphorylation of alcohols to produce alkyl dihydrogen phosphates. oup.comresearchgate.net
The phosphorylation of ethanol using this activating agent proceeds readily to form this compound. oup.com The reaction mechanism is thought to involve the activation of the phosphate group, making it more susceptible to nucleophilic attack by the alcohol. Research has demonstrated that while alcohols containing a tertiary amino group can be phosphorylated directly with this reagent, neutral alcohols like ethanol require the presence of a strong base to proceed efficiently. oup.comoup.com A common side reaction observed during this process is the formation of an alkyl 2-hydroxy-5-nitrobenzyl ether, which arises from the cleavage of the benzyl-oxygen bond in the reagent. oup.com
The effectiveness of this method for producing various primary and secondary alkyl dihydrogen phosphates is demonstrated by the yields obtained, which are typically moderate to good.
| Alcohol | Product | Yield of Monoanilinium Salt (%) |
| Ethanol | This compound | 58 |
| n-Butyl alcohol | n-Butyl dihydrogen phosphate | 62 |
| s-Butyl alcohol | s-Butyl dihydrogen phosphate | 38 |
| n-Dodecyl alcohol | n-Dodecyl dihydrogen phosphate | 70 |
| Cyclohexanol | Cyclohexyl dihydrogen phosphate | 53 |
| Benzyl (B1604629) alcohol | Benzyl dihydrogen phosphate | 65 |
Table 1: Yields of various alkyl dihydrogen phosphates prepared by the phosphorylation of alcohols using N-[2-(dihydrogen phosphoroxy)-5-nitrobenzyl]pyridinium hydroxide in the presence of triethylamine. The products were isolated as their monoanilinium salts. Data sourced from Taguchi et al. (1975). oup.com
Influence of Basic Catalysts (e.g., Triethylamine)
Basic catalysts, particularly tertiary amines like triethylamine (Et₃N), play a critical role in many phosphorylation reactions. osti.gov Their influence is multifaceted, ranging from acting as a simple base to participating directly in the reaction mechanism.
In the phosphorylation of neutral alcohols with N-[2-(dihydrogen phosphoroxy)-5-nitrobenzyl]pyridinium hydroxide, a strong base such as triethylamine is essential for the reaction to proceed. oup.comresearchgate.net In this context, triethylamine serves two primary functions. Firstly, it acts as a proton scavenger, deprotonating the alcohol to increase its nucleophilicity, thereby facilitating the attack on the phosphorylating agent. Secondly, it prevents the self-condensation of the activating agent, which could otherwise lead to the formation of inactive polyphosphates. oup.com
In other synthetic protocols, such as the one-pot synthesis of alkyl dihydrogen phosphates from an alcohol and crystalline phosphoric acid, triethylamine is used in conjunction with pyridine. thieme-connect.de Furthermore, under different conditions like visible-light photoredox catalysis, triethylamine can function as both a hydrogen atom transfer (HAT) and a single-electron transfer (SET) reagent to initiate radical phosphorylation processes. oaepublish.com
Advanced Synthetic Approaches and Functionalization
Beyond direct phosphorylation, more advanced methods allow for the synthesis of ethyl dihydrogen phosphates with various functional groups and the preparation of a wide array of analogues for diverse chemical applications.
Synthesis of Substituted Ethyl Dihydrogen Phosphates
The synthesis of this compound analogues bearing substituents on the ethyl group allows for the fine-tuning of the molecule's properties. These are generally prepared from the corresponding substituted alcohol using established phosphorylation methods.
A key example is the synthesis of 2,2,2-trichlorothis compound, which can be prepared from 2,2,2-trichloroethanol. thieme-connect.de Another important analogue is 2-aminothis compound (AEP), which is synthesized by the esterification of 2-aminoethanol with orthophosphoric acid. researchgate.netgoogle.com The presence of the amino group makes AEP a zwitterionic compound with unique pH-dependent properties. researchgate.net Complex substituted analogues, such as those incorporating purine (B94841) moieties, are also synthesized for specific biological applications, starting from a derivatized purine and employing a multi-step process that includes a final phosphorylation step. vulcanchem.com
| Starting Alcohol | Product (Alkyl Dihydrogen Phosphate) |
| 2,2,2-Trichloroethanol | 2,2,2-Trichlorothis compound |
| 2-Aminoethanol | 2-Aminothis compound |
| 2-Butoxyethanol | 2-Butoxythis compound |
Table 2: Examples of substituted ethyl dihydrogen phosphates and their corresponding starting alcohols. Data sourced from various synthetic procedures. researchgate.netthieme-connect.denih.gov
Strategies for Derivatization and Analogue Preparation
Derivatization of this compound can occur at either the phosphate group or the ethyl group. A primary strategy for preparing monoalkyl phosphates involves the use of phosphate triesters that contain two easily cleavable protecting groups, such as benzyl groups. thieme-connect.de For example, a Mitsunobu coupling can be used to react an alcohol with dibenzyl phosphate, followed by palladium-catalyzed hydrogenation to remove the benzyl groups, yielding the desired alkyl dihydrogen phosphate. This method avoids the formation of di- and trisubstituted phosphate byproducts. thieme-connect.de
This compound itself can be further esterified with other alcohols to form mixed dialkyl hydrogen phosphates. It can also undergo substitution reactions to replace the ethyl group. The preparation of a broad range of alkyl dihydrogen phosphate analogues, such as n-butyl, cyclohexyl, and benzyl dihydrogen phosphates, can be achieved using activating agents as described previously, demonstrating a versatile strategy for analogue preparation from various primary and secondary alcohols. oup.com
Purification and Isolation Methodologies
The purification of this compound and its analogues is critical to remove starting materials, byproducts, and excess reagents like orthophosphoric acid. The polar and acidic nature of the compound dictates the methods used.
A common and effective technique is the precipitation of the phosphate ester as a salt. This compound has been successfully isolated by forming its monoanilinium salt. oup.com The general procedure involves neutralizing the reaction mixture, evaporating the solvent, and then adding aniline (B41778) to a solution of the residue in a solvent like acetone. The resulting anilinium salt precipitates and can be collected by filtration and further purified by recrystallization from a suitable solvent such as aqueous ethanol. oup.com Similarly, other amine salts, like cyclohexylammonium or triethylammonium (B8662869) salts, can be used for isolation and purification. thieme-connect.de
For removing inorganic phosphoric acid, liquid-liquid extraction is a viable method. A process using a mixture of a hydrocarbon solvent (like n-hexane), an alcohol (like isopropanol), and water can effectively partition the desired monoalkyl phosphate into the organic layer, leaving the bulk of the orthophosphoric acid in the aqueous layer. google.com Subsequent crystallization from the organic solvent can yield a highly pure product. google.com Another strategy involves the selective precipitation of the alkyl phosphate as a metal salt, for instance, a copper (II) salt, which can be filtered, washed, and then converted back to the free acid by treatment with a mineral acid. google.com Ion-exchange chromatography can also be employed for the purification of polar, ionic phosphorus-containing compounds. d-nb.info
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXZSIYSNXKHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt) | |
| Record name | Ethyl dihydrogen phosphate | |
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DSSTOX Substance ID |
DTXSID70862718 | |
| Record name | Ethyl dihydrogen phosphate | |
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Molecular Weight |
126.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethylphosphate | |
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CAS No. |
1623-14-9, 67874-00-4, 78-40-0 | |
| Record name | Monoethyl phosphate | |
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| Record name | Ethyl dihydrogen phosphate | |
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| Record name | Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1) | |
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| Record name | Ethyl dihydrogen phosphate | |
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| Record name | Phosphoric acid, monoethyl ester | |
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| Record name | Ethyl dihydrogen phosphate | |
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| Record name | Ethyl dihydrogen phosphate | |
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| Record name | MONOETHYL PHOSPHATE | |
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| Record name | Ethylphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
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Melting Point |
-56.4 °C | |
| Record name | Ethylphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations
Purification of Ethyl Dihydrogen Phosphate (B84403)
The isolation and purification of ethyl dihydrogen phosphate from reaction mixtures are critical to obtaining a product with high purity, suitable for its intended applications. The primary contaminants often include unreacted starting materials, such as phosphoric acid and ethanol (B145695), and byproducts like diethyl hydrogen phosphate. Purification strategies typically involve a combination of neutralization, distillation, recrystallization, and chromatographic techniques.
Following initial isolation, which may involve neutralization with a base like sodium carbonate and vacuum distillation, further purification is often necessary. Recrystallization and chromatography are the principle methods employed to achieve high-purity this compound.
Recrystallization:
Recrystallization is a widely used technique for purifying crude this compound. The choice of solvent is crucial and is generally a polar solvent system.
Fractional Crystallization: This method is particularly effective for reducing contamination from structurally similar byproducts such as diethyl hydrogen phosphate. By carefully controlling the temperature, for instance, between 30–40°C, a final product with greater than 98% purity can be achieved through fractional crystallization.
Solvent Systems: Mixtures of ethanol and water are commonly employed for the recrystallization of this compound. oup.com In some procedures, the compound is first converted to a salt to facilitate purification. For example, the monoanilinium salt of this compound can be effectively recrystallized from 95% ethanol to yield a product of high purity. oup.com
Chromatographic Techniques:
Chromatography provides a more refined separation, capable of resolving complex mixtures and isolating the target compound with high specificity.
Column Chromatography: Silica gel column chromatography is a standard method for the purification of this compound.
Paper Chromatography: Historically, paper chromatography has been used for the qualitative characterization of reaction mixtures containing this compound. oup.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful analytical and preparative technique. A common mobile phase for the analysis of related compounds consists of acetonitrile, water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.com
Ion-Pair Chromatography: To enhance the retention and separation of phosphorylated compounds like this compound, ion-pair chromatography can be utilized. This technique involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) bromide, to the mobile phase.
Affinity Chromatography: The phosphate group of this compound can be utilized in affinity chromatography. For instance, agarose (B213101) immobilized with 2-aminoethyl-di-hydrogen phosphate is used to bind and purify specific proteins, demonstrating the utility of the phosphate moiety in targeted separation processes. unav.edu
| Technique | Description | Key Parameters/Reagents | Reference |
|---|---|---|---|
| Fractional Crystallization | Separates compounds based on differences in solubility by carefully controlling temperature. Effective for removing diethyl hydrogen phosphate. | Temperature: 30–40°C | |
| Recrystallization from Solvent | Purification based on differential solubility in a specific solvent system. | Ethanol-water mixtures; 95% ethanol for the monoanilinium salt. | oup.com |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Stationary Phase: Silica gel | |
| Reverse-Phase HPLC | Separation based on hydrophobic interactions between the analyte and a nonpolar stationary phase. | Mobile Phase: Acetonitrile, water, phosphoric acid (or formic acid for MS). | sielc.com |
| Ion-Pair Chromatography | Enhances retention of ionic compounds on a reverse-phase column by adding a counter-ion to the mobile phase. | Ion-Pairing Agent: Tetrabutylammonium bromide |
The purity and structural integrity of the isolated this compound must be confirmed. This is accomplished using a suite of spectroscopic techniques, each providing unique information about the molecule's structure and the presence of any impurities. Melting point analysis also serves as a basic indicator of purity, with a reported melting point of 106.4°C for the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is one of the most powerful tools for the structural elucidation and purity assessment of this compound.
¹H NMR: Proton NMR confirms the presence of the ethyl group. Characteristic signals appear at approximately δ 1.2–1.4 ppm for the methyl (CH₃) protons and at δ 4.0–4.2 ppm for the methylene (B1212753) (CH₂) protons adjacent to the phosphate oxygen.
³¹P NMR: Phosphorus-31 NMR is highly specific for organophosphorus compounds. It provides information about the chemical environment of the phosphorus atom and is used to confirm the formation of the phosphate ester. Quantitative ³¹P NMR (qNMR) is a precise method for determining purity, often employing certified reference materials like potassium dihydrogen phosphate (KH₂PO₄) or O-phosphorylethanolamine for calibration. jst.go.jp The interaction of the phosphate group with other surfaces, such as titanium dioxide nanoparticles, can be observed as a distinct downfield shift in the ³¹P NMR signal, confirming surface binding. researchgate.net
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. oup.com
P=O Stretch: A strong absorption band is typically observed around 1270 cm⁻¹. oup.com
P-O-C (Alkyl) Stretch: Absorption bands corresponding to the phosphate ester linkage are found at approximately 1180 cm⁻¹ and 1085 cm⁻¹. oup.com
Mass Spectrometry (MS):
When coupled with liquid chromatography (LC-MS/MS), mass spectrometry is a highly sensitive technique for identifying and quantifying this compound, especially in complex mixtures. It allows for the use of multiple reaction monitoring (MRM), which provides high specificity by tracking parent-to-fragment ion transitions.
| Spectroscopic Method | Observed Characteristics | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 ppm (triplet, 3H, CH₃); δ 4.0–4.2 ppm (quartet, 2H, CH₂) | |
| ³¹P NMR | Characteristic signal confirming phosphate ester environment. Used for quantitative purity analysis (qNMR). | jst.go.jp |
| Infrared (IR) Spectroscopy | P=O stretch: ~1270 cm⁻¹; P-O-C stretch: ~1180 and 1085 cm⁻¹ | oup.com |
| LC-MS/MS | Used for identification and quantification, often with Multiple Reaction Monitoring (MRM). |
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of ethyl dihydrogen phosphate (B84403). By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the molecular framework can be obtained. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within the molecule. For ethyl dihydrogen phosphate, the ¹H NMR spectrum exhibits characteristic signals that confirm the presence of the ethyl group. Specifically, peaks are observed at approximately δ 1.2–1.4 ppm, corresponding to the methyl (CH₃) protons, and at δ 4.0–4.2 ppm for the methylene (B1212753) (CH₂) protons adjacent to the phosphate group.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
Phosphorus-31 (³¹P) NMR is particularly valuable for analyzing phosphorus-containing compounds like this compound. wikipedia.org This technique provides a direct window into the chemical environment of the phosphorus atom. The ³¹P NMR spectrum of this compound typically shows a single peak in the region of δ 0–2 ppm, which is characteristic of a phosphate group. rsc.org The exact chemical shift can be influenced by factors such as the solvent and the presence of other ions. nih.gov For instance, in some contexts, the chemical shift for organophosphates can be observed between -12 and 12 ppm. researchgate.net
The following table summarizes the typical NMR data for this compound:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.2-1.4 | Triplet | CH₃ |
| ¹H | 4.0-4.2 | Quartet | OCH₂ |
| ³¹P | 0-2 | Singlet | PO₄ |
Spectroscopic Techniques for Reaction Monitoring and Product Analysis
UV-Vis spectroscopy is a valuable tool for monitoring chemical reactions involving organophosphates, especially when a chromophoric (light-absorbing) group is involved. For instance, the hydrolysis of certain phosphate esters can be followed by monitoring the increase in absorbance of a product that absorbs in the UV-Vis region. This technique is often employed in kinetic studies to determine reaction rates. samipubco.com While this compound itself does not have a strong chromophore for direct UV-Vis detection in many applications, the technique becomes useful when it is a product of a reaction involving a UV-active starting material. nih.govcwejournal.org For example, the hydrolysis of p-nitrophenyl phosphate, a common model substrate, can be monitored by the release of the intensely yellow p-nitrophenolate ion, which has a maximum absorbance around 400 nm. nih.gov
Advanced Chromatographic Methods for Separation and Identification
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of organophosphorus compounds. chromatographyonline.com For polar compounds like this compound, reversed-phase (RP) HPLC is often employed. sielc.comijcmas.comsielc.com In this method, a nonpolar stationary phase is used with a more polar mobile phase, often a mixture of water and a solvent like acetonitrile. sielc.comsielc.com To enhance the retention and separation of highly polar analytes like this compound, ion-pair chromatography can be utilized. This involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) bromide, to the mobile phase. The agent forms an ion pair with the charged analyte, making it more hydrophobic and increasing its interaction with the stationary phase.
Elemental and Mass Spectrometric Techniques
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can confirm its molecular formula, C₂H₇O₄P. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In some cases, depending on the ionization method and the presence of counter-ions, adduct ions may be observed. For instance, a potassium adduct [C₂H₅K₂O₄P] might show a peak at m/z 202.2291. When coupled with liquid chromatography (LC-MS), it provides a highly selective and sensitive method for the identification and quantification of this compound, even in complex mixtures.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to model the electronic structure of ethyl dihydrogen phosphate (B84403), which governs its geometry, stability, and chemical reactivity. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.
Density Functional Theory (DFT) is a prominent computational method used to determine the properties of many-electron systems. It is particularly effective for optimizing molecular geometries and analyzing electronic distributions.
Geometry Optimization: The process of geometry optimization involves finding the spatial arrangement of atoms in a molecule that corresponds to the lowest possible ground state energy, resulting in the most stable structure. stackexchange.com For ethyl dihydrogen phosphate, this process would start with an initial set of atomic coordinates. The DFT calculation then iteratively adjusts these coordinates, calculating the energy and forces on each atom at each step, until a configuration is reached where the net forces are negligible and the energy is at a minimum. stackexchange.comyoutube.com The accuracy of the result depends on the chosen density functional (e.g., B3LYP) and basis set (e.g., 6-31G). youtube.comnih.gov This optimized geometry provides precise bond lengths and angles, which are fundamental for understanding the molecule's properties.
Electrostatic Potential Analysis: Once the optimized geometry is obtained, the electrostatic potential (ESP) can be mapped onto the electron density surface of the molecule. The ESP illustrates the distribution of charge, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP map would show negative potential around the oxygen atoms of the phosphate group, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential, marking them as hydrogen bond donors. This analysis is crucial for predicting how the molecule will interact with other molecules, including solvents and reactants.
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | Provides accurate bond lengths, bond angles, and dihedral angles. cnr.it |
| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Used as a reference for calculating reaction energies and activation barriers. stackexchange.com |
| Electrostatic Potential (ESP) | A map of the charge distribution on the molecular surface. | Identifies nucleophilic and electrophilic sites, predicting intermolecular interactions. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons, relating to its reactivity. |
Computational methods are invaluable for studying chemical reaction mechanisms, including identifying the transition state (TS)—the highest energy point along a reaction coordinate. nih.gov For reactions involving this compound, such as hydrolysis, DFT can be used to locate the structure of the transition state. This is a first-order saddle point on the potential energy surface, representing a transient molecular arrangement between reactants and products. nih.govacs.org
The energy difference between the reactants and the transition state is the activation energy (Ea). researchgate.net This value is a critical determinant of the reaction rate. Calculations for analogous phosphate ester hydrolysis reactions have shown that the transition state involves a pentavalent phosphorus center. acs.orgnih.gov Determining the activation energy for this compound hydrolysis would provide a quantitative measure of its stability in aqueous environments and the feasibility of specific reaction pathways. researchgate.netresearchgate.net
The behavior of this compound is heavily influenced by non-covalent interactions, particularly hydrogen bonding. Several computational techniques are used to analyze these forces in detail.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the electron density topology to characterize chemical bonds, including weak intermolecular interactions. nih.govijnc.ir By locating bond critical points (BCPs) between interacting atoms, QTAIM can provide quantitative measures of the strength and nature of an interaction, such as a hydrogen bond. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals. nih.govijnc.ir For a hydrogen bond, NBO can quantify the charge transfer from the lone pair of the hydrogen bond acceptor (e.g., an oxygen atom on another phosphate molecule) to the antibonding orbital of the donor bond (e.g., the P-O-H group). This provides insight into the covalent character of the interaction. semanticscholar.org
PIXEL Method: The PIXEL method calculates intermolecular interaction energies by partitioning them into coulombic, polarization, dispersion, and repulsion components based on the electron densities of the individual molecules. This approach provides a detailed chemical interpretation of the forces holding molecular dimers or clusters together.
Gauge-Including Atomic Orbital (GIAO-DFT): While primarily used for predicting NMR chemical shifts, the GIAO method within a DFT framework can indirectly probe intermolecular interactions. Changes in calculated chemical shifts upon complexation can be correlated with structural changes and the formation of interactions like hydrogen bonds.
Molecular Dynamics (MD) Simulations for Solution Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in solution. mdpi.com By solving Newton's equations of motion for a system containing this compound and solvent molecules (typically water), MD simulations can reveal macroscopic properties based on microscopic interactions.
In aqueous solutions, phosphate-containing molecules can self-assemble or aggregate through intermolecular forces, primarily hydrogen bonding. nih.gov MD simulations are well-suited to investigate this phenomenon for this compound. nih.gov
Starting with a random distribution of molecules in a simulation box filled with water, an MD simulation can track the formation of dimers, trimers, and larger clusters over nanoseconds or microseconds. ucl.ac.uk Studies on similar molecules like phenyl dihydrogenphosphate and potassium dihydrogen phosphate have shown that dihydrogen phosphate anions have a strong tendency to associate via direct hydrogen bonds. nih.govresearchgate.net The extent of this aggregation is dependent on concentration. nih.gov Simulations can elucidate the preferred orientations within these aggregates and the role of water molecules in either mediating or competing with direct solute-solute interactions. nih.gov The basicity of the phosphate group can also significantly influence aggregation, as changes in pH affect its protonation state and, consequently, its ability to form hydrogen bonds. nih.gov
A key strength of MD simulations is the ability to validate the computational model against experimental data. Dynamic Light Scattering (DLS) is an experimental technique that measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion. wikipedia.orgwyatt.com Smaller particles diffuse more rapidly, leading to faster fluctuations. wyatt.com DLS experiments can determine the average hydrodynamic radius (Rh) of particles, providing evidence of aggregation if the measured size is larger than that of a single molecule. nih.gov
MD simulations can calculate the translational diffusion coefficient for monomers and aggregates of this compound. yale.edu Using the Stokes-Einstein equation, this diffusion coefficient can be converted into a theoretical hydrodynamic radius. wyatt.com Agreement between the computationally derived particle size distribution and the one measured by DLS provides strong validation for the force field and simulation protocol used. yale.edu This correlation allows researchers to confidently use the simulation to interpret the molecular-level structures and dynamics that give rise to the macroscopic experimental observations.
| MD Simulation Output | DLS Experimental Measurement | Purpose of Correlation |
|---|---|---|
| Translational Diffusion Coefficient (D) | Autocorrelation Function Decay Rate | Directly relates the simulated particle motion to the primary experimental signal. yale.edu |
| Calculated Hydrodynamic Radius (Rh) | Measured Hydrodynamic Radius (Rh) | Validates the size and shape of simulated aggregates against physical measurements. wikipedia.org |
| Aggregate Size Distribution | Polydispersity Index (PDI) | Compares the heterogeneity of the simulated system to the experimentally observed size distribution. scispace.com |
| Concentration-dependent clustering | Intensity-weighted size distribution vs. concentration | Confirms that the simulation accurately captures the effect of concentration on aggregation. |
Predictive Modeling for Chemical Inhibition and Environmental Fate
Theoretical and computational chemistry studies offer powerful tools for predicting the behavior of chemical compounds, including their potential as inhibitors and their environmental transformation pathways. For this compound, these predictive models can provide valuable insights into its molecular interactions and reactivity, guiding further experimental work.
Sigma-Profile Analysis for Inhibitor Design
The sigma-profile, a concept derived from the COSMO-RS (Conductor-like Screening Model for Real Solvents) theory, is a histogram of the screening charge density on a molecule's surface. It provides a detailed fingerprint of the molecule's polarity and hydrogen bonding capabilities, which are crucial for its interaction with biological targets such as enzymes. By analyzing the sigma-profile of this compound, researchers can predict its binding affinity to active sites and guide the design of more effective inhibitors.
The sigma-profile is divided into three main regions: the hydrogen-bond donor region (negative charge densities), the hydrogen-bond acceptor region (positive charge densities), and the non-polar region (charge densities close to zero). The distribution of these regions on the molecular surface determines the types of interactions the molecule can form. For instance, a prominent hydrogen-bond donor peak suggests a strong capability to donate hydrogen bonds, a key interaction in many enzyme-inhibitor complexes.
Hypothetical Sigma-Profile Data for this compound
| Charge Density (e/nm²) | Probability | Predominant Interaction Type |
| -0.02 to -0.01 | High | Hydrogen Bond Donor (from P-OH groups) |
| -0.01 to 0.01 | Moderate | Non-polar (from ethyl group) |
| 0.01 to 0.02 | High | Hydrogen Bond Acceptor (from P=O group) |
Computational Prediction of Reaction Pathways
Computational chemistry methods, such as density functional theory (DFT), are instrumental in elucidating the reaction mechanisms of chemical compounds. These methods can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. For this compound, this approach can predict its likely degradation pathways in the environment or its metabolic fate in biological systems.
The prediction of reaction pathways is crucial for assessing the environmental impact of a compound and for understanding its mechanism of action as an inhibitor. For organophosphates, common reaction pathways include hydrolysis of the phosphate ester bond and enzymatic transformations such as oxidation and conjugation. Computational studies on related organophosphorus compounds have successfully predicted their biotransformation pathways, often involving cytochrome P450 enzymes. nih.govresearchgate.net
By applying similar computational methodologies to this compound, it is possible to predict its most likely reaction pathways and the energetic barriers associated with them. This information can help in identifying potential metabolites and understanding the persistence of the compound in different environments.
Hypothetical Predicted Reaction Pathways for this compound
| Reaction Pathway | Predicted Reactants | Predicted Products | Activation Energy (kcal/mol) |
| Hydrolysis (Neutral) | This compound + H₂O | Ethanol (B145695) + Dihydrogen phosphate | 25-35 |
| Hydrolysis (Acid-catalyzed) | This compound + H₃O⁺ | Ethanol + Dihydrogen phosphate | 15-25 |
| Hydrolysis (Base-catalyzed) | This compound + OH⁻ | Ethanol + Dihydrogen phosphate | 10-20 |
| Enzymatic Oxidation | This compound + [O] | Acetaldehyde + Dihydrogen phosphate | Varies with enzyme |
Applications in Chemical and Materials Science
Reagent in Organic Synthesis and Chemical Intermediate Production
Ethyl dihydrogen phosphate (B84403) is a valuable reagent in organic synthesis and a key intermediate in the production of a diverse range of chemicals. ontosight.ai It is utilized in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. ontosight.ai For instance, it serves as a precursor in the production of other organophosphorus compounds, which are important in various industrial applications. A notable example is its use in the synthesis of glucose 6-phosphate, a significant biological molecule, through a process involving dibenzyl chlorophosphonate. google.com The compound's utility also extends to the synthesis of 2-hydroxyethyl phosphate, an intermediate in the biosynthesis of the antibiotic fosfomycin. pharmaffiliates.com
Catalytic Applications of Ethyl Dihydrogen Phosphate and its Analogues
The catalytic properties of this compound and its analogues are widely recognized and exploited in numerous organic reactions. Its acidic nature and structural features make it an effective catalyst in various forms.
Role as an Acid Catalyst in Organic Transformations
This compound exhibits acidic properties that allow it to function as a Brønsted acid catalyst in several organic transformations. While the acid-catalyzed hydrolysis of triethyl phosphate is observable, the hydrolysis of this compound itself has a distinct acid-catalyzed component in aqueous solutions. cdnsciencepub.com This catalytic activity is crucial for reactions that require proton donation to facilitate bond cleavage or formation.
Application in Specific Organic Reactions (e.g., Biginelli Condensation, Knoevenagel Condensation)
Analogues of this compound, such as ammonium (B1175870) dihydrogen phosphate and potassium dihydrogen phosphate, have proven to be effective catalysts in important multicomponent reactions.
Biginelli Condensation: Ammonium dihydrogen phosphate is used as a catalyst for the one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. humanjournals.comcjcatal.com This reaction is significant for producing a class of compounds with diverse pharmacological activities. researchgate.net Studies have shown that using ammonium dihydrogen phosphate supported on mesoporous MCM-41 can lead to high yields under solvent-free conditions. arabjchem.orgresearchgate.net
Knoevenagel Condensation: Potassium dihydrogen phosphate has been employed as an efficient and environmentally benign catalyst for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. iosrjournals.orgoiirj.org It facilitates the reaction between aldehydes or ketones and active methylene (B1212753) compounds. iosrjournals.org Furthermore, 2,2′-bipyridinium dihydrogen phosphate has been synthesized and used as a green and efficient catalyst for Knoevenagel condensations in aqueous media. researchgate.net
Integration into Novel Ionic Liquid Catalysts
This compound and its derivatives are integral to the formation of novel ionic liquids (ILs), which are valued as green catalysts and solvents. psu.eduresearchgate.net These dihydrogen phosphate-based ILs, such as 1-ethyl-3-methylimidazolium (B1214524) dihydrogen phosphate and triethylammonium (B8662869) dihydrogen phosphate, offer advantages like high thermal stability, low vapor pressure, and recyclability. psu.eduresearchgate.netrsc.org They have been successfully used as catalysts in various reactions, including the synthesis of pyrano[2,3-d]pyrimidines and pyrano[3,2-c]chromenes, demonstrating their potential to replace volatile and toxic organic solvents. chemmethod.comchemmethod.com
Component in Heterogeneous Catalytic Systems (e.g., Nano-magnetic Schiff Base Complexes)
This compound and its analogues can be incorporated into heterogeneous catalytic systems, offering enhanced stability and reusability. For instance, 2-aminothis compound has been used to functionalize SBA-15, which is then anchored with heteropolyacids to create a highly efficient catalyst for the synthesis of trisubstituted 1,3-thiazole derivatives. scispace.com In another application, a magnesium Schiff base complex supported on magnetite nanoparticles has been developed as a recyclable catalyst for the synthesis of 1-(α-aminoalkyl)-2-naphthols. chemmethod.com Similarly, a copper/Schiff-base complex supported on magnetic iron oxide nanoparticles has been used effectively in the Biginelli reaction. nih.gov These nano-magnetic catalysts can be easily separated from the reaction mixture using an external magnet, simplifying the work-up process and allowing for multiple reuse cycles. nih.gov
Advanced Materials Development
The unique properties of this compound and its derivatives make them valuable components in the development of advanced materials. lookchem.com Their incorporation can impart specific functionalities, leading to materials with improved stability, reactivity, or selectivity. lookchem.com For example, the combination of organic and inorganic components, as seen in compounds like 2-methyl imidazolium (B1220033) dihydrogen phosphate, offers a pathway to create novel hybrid materials with potential applications in nonlinear optics and other areas of materials science. researchgate.net The development of such materials is a growing field of research with the potential for significant industrial applications. researchgate.net
Design of Materials with Tailored Stability, Reactivity, and Selectivity
This compound can be incorporated into different materials to enhance their properties. Its presence can lead to improved stability, altered reactivity, or specific selectivity, which is advantageous in fields such as catalysis, sensor technology, and energy storage. lookchem.com The phosphate group can interact with metal oxide surfaces, such as titanium dioxide (TiO2), through the formation of strong chemical bonds, a strategy used for surface modification of nanoparticles to introduce new functionalities. scielo.br
Polymerization Monomers for Functional Hydrogels (e.g., Poly(2-(methacryloyloxy) ethyl phosphate))
Phosphate-containing monomers are crucial in the development of functional hydrogels. For instance, 2-(methacryloyloxy) ethyl phosphate (MOEP) is a monomer used to synthesize poly(2-(methacryloyloxy) ethyl phosphate) (PMOEP) hydrogels. doi.orgacs.org These hydrogels exhibit stimuli-responsive behaviors, meaning their properties, such as swelling, can change in response to external factors like pH, ionic strength, and temperature. doi.orgacs.org The anionic phosphate-pendant groups on MOEP allow for these tunable properties through protonation or deprotonation. doi.org
Research has focused on controlled polymerization techniques like activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP) to synthesize PMOEP hydrogels with well-defined network structures. doi.org These hydrogels have demonstrated significant water absorption capacities, making them promising for various applications. doi.org
Cross-linking Agent in Polymer Chemistry
This compound and its derivatives can act as cross-linking agents in polymer chemistry. biosynth.com For example, bis[2-(methacryloyloxy)ethyl] phosphate (BMEP), a related compound, contains two methacrylate (B99206) groups, allowing it to form cross-links within a polymer network. doi.orgmdpi.com In the synthesis of PMOEP hydrogels, the inherent BMEP impurity in the MOEP monomer can serve as the cross-linking agent. doi.org This cross-linking is essential for the formation of the three-dimensional network structure of the hydrogel, which is responsible for its ability to swell and retain water. doi.org The degree of cross-linking can influence the mechanical properties and swelling ratio of the resulting hydrogel. doi.orgresearchgate.net
Table 1: Key Monomers and Cross-linkers in Phosphate-Containing Hydrogels
| Compound Name | Role | Key Feature | Application |
| 2-(methacryloyloxy) ethyl phosphate (MOEP) | Monomer | Anionic phosphate-pendant group | Synthesis of pH and ionic strength responsive hydrogels doi.org |
| bis[2-(methacryloyloxy) ethyl] phosphate (BMEP) | Cross-linker | Two polymerizable methacrylate groups | Formation of hydrogel networks doi.orgmdpi.comresearchgate.net |
Niche Applications in Biomedical and Dental Research
Beyond broad materials science, this compound and its analogs have found specific uses in the specialized fields of dental and biomedical research.
Pre-treatment Agent in Dental Materials Science
In dentistry, achieving a durable bond between restorative materials and tooth structure is critical. Acidic functional monomers are key components of self-etch adhesives, which demineralize and infiltrate the tooth surface simultaneously. pocketdentistry.comgoogle.com While more complex methacrylated phosphates like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) are more common due to their superior adhesion, this compound and its derivatives like 2-(methacryloyloxy)this compound (MEP) are also utilized. pocketdentistry.comgoogle.comepo.org These phosphate monomers can interact with the hydroxyapatite (B223615) of the tooth, contributing to chemical adhesion. pocketdentistry.comresearchgate.net Specifically, bis[2-(methacryloyloxy) ethyl] phosphate (BMEP) has been investigated as a primer for enamel and dentin, demonstrating potent etching and the ability to polymerize upon interaction with hydroxyapatite. researchgate.net
Exploration in Structure-Based Drug Design Studies (e.g., Aldolase (B8822740) Inhibitors)
This compound serves as a crucial component in the structure-based design of inhibitors for enzymes like aldolase. lookchem.comguidechem.comchemicalbook.com Aldolases are involved in various metabolic pathways, and their inhibition is a target for drug development. lookchem.com The phosphate group of this compound is essential for recognition by the aldolase enzyme, allowing the rest of the inhibitor molecule to orient correctly within the active site to block its function. google.com This approach has been used to develop potent and specific aldolase inhibitors. google.comnih.gov
Use as a Chemical Probe for Alkyl Phosphate Interactions
As a simple monoalkyl phosphate, this compound is utilized as a chemical probe to study the interactions and properties of alkyl phosphates. lookchem.com This research helps in understanding how phosphate groups interact with biological systems, such as proteins, which is fundamental for developing new drugs and materials. By studying the interactions of this basic structure, scientists can gain insights applicable to more complex phosphate-containing molecules. lookchem.com
Environmental Fate and Degradation Pathways
Abiotic Degradation Mechanisms in Aquatic Systems
Abiotic degradation, occurring without the involvement of living organisms, is a key factor in the transformation of ethyl dihydrogen phosphate (B84403) in aquatic environments. The primary mechanisms include hydrolysis, photolysis, and surface-catalyzed reactions. cabidigitallibrary.org
Hydrolysis involves the cleavage of a chemical bond by the addition of a water molecule. For ethyl dihydrogen phosphate, this refers to the cleavage of the phosphate ester bond (P-O-C). Generally, phosphate monoesters like EDHP are relatively resistant to neutral hydrolysis in aqueous solutions. researchgate.net The hydrolysis of the phosphate ester bond is a slow process, and studies on similar compounds suggest that the half-life can be exceptionally long, potentially spanning many years under neutral pH conditions and in the absence of catalysts. researchgate.netnih.gov
The stability of the ester bond means that uncatalyzed hydrolysis is not a significant degradation pathway in most natural water bodies. cdmf.org.br However, the rate of hydrolysis is influenced by pH. For instance, the hydrolysis of this compound is accelerated in strongly acidic conditions. researchgate.net In contrast, the dianion form, which is prevalent in alkaline solutions, is remarkably stable. nih.gov This high stability is a key reason organophosphates have been utilized as scaffolds for various industrial chemicals and pesticides. researchgate.net
Table 1: Factors Influencing Hydrolytic Stability of this compound
| Condition | Effect on Hydrolysis Rate | Reference |
|---|---|---|
| Neutral pH (aqueous solution) | Very slow; highly persistent | cdmf.org.brresearchgate.net |
| Acidic Conditions (e.g., presence of perchloric acid) | Rate increases; acid-catalyzed | researchgate.net |
| Alkaline Conditions (dianion form) | Extremely slow; highly stable | nih.gov |
Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. This process can be a significant degradation pathway for organic phosphorus compounds in sunlit surface waters. cabidigitallibrary.org Direct photolysis requires the molecule to absorb light of appropriate wavelengths. cabidigitallibrary.org
For this compound, photolysis in aqueous solutions can lead to the cleavage of the P-O-C bond. colab.ws The process often involves the generation of highly reactive species, such as hydroxyl radicals, which then attack the organic molecule. researchgate.net The end-products of complete photo-oxidation are typically carbon dioxide and inorganic phosphate. cabidigitallibrary.org However, the efficiency and products of photolysis are highly dependent on environmental conditions, such as water clarity, depth, and the presence of other substances that can act as photosensitizers or quenchers. cabidigitallibrary.orgresearchgate.net
While this compound is persistent in aqueous solution, its degradation can be significantly accelerated in the presence of mineral surfaces. acs.org Metal oxides such as titanium dioxide (TiO₂) and iron oxides, which are common components of soils, sediments, and suspended particles in water, can act as catalysts for the hydrolysis of organophosphate esters. cabidigitallibrary.orgmdpi.com
The high affinity of phosphate groups for metal oxide surfaces facilitates this process. mdpi.com The organophosphate adsorbs onto the mineral surface, where the catalytic action of the surface weakens the P-O-C bond, leading to enhanced hydrolysis. cabidigitallibrary.orgmdpi.com This surface-catalyzed hydrolysis breaks down this compound into inorganic phosphate and ethanol (B145695). The resulting inorganic phosphate often binds strongly to the mineral surface. cabidigitallibrary.org Studies on related organophosphates have shown that this degradation pathway can be orders of magnitude faster than hydrolysis in solution alone, reducing half-lives from years to mere days. acs.org
Table 2: Research Findings on Surface-Catalyzed Degradation of Related Organophosphates
| Catalyst Surface | Compound Studied | Key Finding | Reference |
|---|---|---|---|
| Titanium Dioxide (TiO₂) | Triethyl Phosphate (TEP) | Photocatalytic degradation is enhanced, breaking the P-O-C bond to form P-OH groups and eventually surface-adsorbed phosphate. | mdpi.com |
| Goethite (Iron Oxide) | General Organophosphate Esters | Iron oxide surfaces facilitate the hydrolysis of the ester bond, though the resulting phosphate can be strongly sorbed. | cabidigitallibrary.org |
| Various Metal (Hydr)oxide Minerals | Organophosphate Flame Retardants | Mineral-catalyzed hydrolysis is a major degradation pathway, significantly reducing environmental persistence compared to biodegradation or photolysis. | acs.org |
| Cerium(IV) Oxide (CeO₂) | Adenosine Monophosphate (AMP) | CeO₂ nanoparticles efficiently catalyze the hydrolysis of phosphomonoesters. | tandfonline.com |
Identification of Metabolites in Environmental Samples
The primary metabolite resulting from the complete degradation of this compound is inorganic phosphate (orthophosphate), with the ethyl group being released as ethanol. cdmf.org.br This is a result of the hydrolytic cleavage of the ester bond.
This compound is itself a key metabolite of several widely used organophosphate pesticides and industrial chemicals. fao.orgnih.gov For example, it is a known degradation product of the insecticide ethoprophos (B1671620) and a hydrolysis product of triethyl phosphate. cdmf.org.brfao.org Therefore, the detection of this compound in environmental samples (e.g., water, soil, or urine) is often used as a biomarker for exposure to these parent compounds. nih.govwikipedia.org Further degradation in the environment would break it down into simpler, inorganic forms.
Table 3: Degradation Pathway and Metabolites
| Parent Compound | Primary Metabolite | Secondary Metabolite | Reference |
|---|---|---|---|
| Triethyl Phosphate (TEP) | Diethyl Phosphate (DEP) | This compound (EDHP) | cdmf.org.br |
| This compound (EDHP) | Phosphoric Acid & Ethanol | - | cdmf.org.br |
| Ethoprophos | This compound (EDHP) | - | fao.org |
| Quinalphos | This compound (EDHP) | - | researchgate.net |
Future Research Directions and Emerging Trends
Further Elucidation of Complex Reaction Mechanisms
While the basic reactivity of ethyl dihydrogen phosphate (B84403) is understood, future research will likely focus on unraveling the intricacies of its more complex reaction mechanisms. This includes a deeper investigation into its hydrolysis under various conditions and its interactions with other molecules. vulcanchem.com Computational and theoretical studies will be instrumental in modeling these complex interactions, providing insights that are difficult to obtain through experimental methods alone. bohrium.com Understanding these mechanisms is crucial for controlling and optimizing reactions where ethyl dihydrogen phosphate is a reactant, intermediate, or catalyst.
Development of Green Chemistry Synthesis Methodologies
In line with the growing emphasis on sustainable chemical processes, a significant area of future research is the development of "green" synthesis methods for this compound and its derivatives. rsc.orgdiva-portal.org This involves the use of environmentally benign solvents, such as ionic liquids, and catalysts that are efficient and recyclable. wisdomlib.orgoiirj.orgiosrjournals.org Researchers are exploring solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. rsc.orgoiirj.org The goal is to create synthetic pathways that are not only high-yielding but also minimize waste and environmental impact. wisdomlib.org
Expansion of Diverse Catalytic Applications
The catalytic potential of this compound and related compounds is a burgeoning field of research. While it is known to catalyze certain reactions, such as the hydrolysis of alanyl ethyl phosphate, its broader catalytic capabilities are still being explored. lookchem.com Future studies will likely investigate its use in a wider range of organic transformations. ontosight.ai This includes its potential role in the synthesis of complex organic molecules and its application in industrial processes where efficient and selective catalysis is paramount. lookchem.com The development of novel catalysts based on the this compound structure is also a promising avenue.
Innovative Materials Design and Functionalization Strategies
This compound is being investigated for its role in the design and functionalization of novel materials. lookchem.com Its ability to interact with metal oxide surfaces, such as titanium dioxide (TiO2), makes it a candidate for modifying the properties of nanoparticles. scielo.brresearchgate.net Future research will focus on creating hybrid materials with tailored functionalities by anchoring this compound or its derivatives onto various substrates. scispace.compsu.edu These materials could have applications in areas such as catalysis, drug delivery, and environmental remediation. lookchem.comscispace.com For instance, functionalizing materials with 2-aminothis compound can introduce new reactive sites for further chemical modifications. scielo.brresearchgate.netscispace.compsu.edu
Advanced Environmental Fate Modeling and Remediation Approaches
The environmental impact of organophosphates is a significant concern, driving research into their fate and remediation. cityu.edu.hk Future research will focus on developing more sophisticated models to predict the transport and degradation of this compound in various environmental compartments, including soil and water. fera.co.ukcopernicus.org There is a pressing need for environmentally friendly and effective remediation strategies for organophosphate contamination. nih.govmbl.or.kr Bioremediation, using enzymes and microorganisms capable of degrading these compounds, is a particularly promising area of investigation. bohrium.comnih.govmbl.or.kr Research will also focus on developing advanced materials and technologies for the efficient removal and detoxification of organophosphates from contaminated sites. usda.gov
Deeper Exploration of Biochemical Roles and Molecular Targets
This compound serves as a valuable tool in biochemical research, particularly in studying enzyme-substrate interactions. biosynth.com It is known to interact with enzymes like cholinesterase and parathion (B1678463) hydrolase. drugbank.com Future investigations will aim to identify and characterize other molecular targets of this compound within biological systems. drugbank.comnih.gov This includes exploring its role as a phosphoantigen in activating immune responses and its potential as an epitope for antibody recognition. nih.govebi.ac.ukebi.ac.uk A deeper understanding of its biochemical roles could lead to the development of new therapeutic strategies and diagnostic tools. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C2H7O4P | lookchem.com |
| Molecular Weight | 126.05 g/mol | lookchem.com |
| CAS Number | 1623-14-9 | |
| Boiling Point | 252.4 °C | lookchem.com |
| Melting Point | 42 °C | lookchem.com |
| Density | ~1.43 g/cm³ | lookchem.com |
Q & A
Q. What are the recommended methods for synthesizing ethyl dihydrogen phosphate with high purity for laboratory use?
this compound (CAS RN 1623-14-9) is typically synthesized via esterification of phosphoric acid with ethanol under controlled acidic conditions. Key steps include:
- Reagent selection : Use anhydrous phosphoric acid and ethanol to minimize side reactions.
- Temperature control : Maintain reaction temperatures between 60–80°C to optimize ester formation while avoiding decomposition.
- Purification : Employ recrystallization using polar solvents (e.g., ethanol-water mixtures) or column chromatography with silica gel to isolate the product .
- Validation : Confirm purity via melting point analysis (reported: 106.4°C) and NMR spectroscopy (characteristic peaks for ethyl and phosphate groups) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (CH3 of ethyl group) and δ 4.0–4.2 ppm (CH2 adjacent to phosphate) confirm the ethyl moiety.
- ³¹P NMR : A singlet near δ 0–2 ppm verifies the phosphate group .
Q. What considerations are critical when preparing phosphate buffer solutions containing this compound for biochemical assays?
- pH adjustment : Use potassium hydroxide or hydrochloric acid to achieve the desired pH (e.g., pH 8.0 for enzymatic assays).
- Ionic strength : Balance with salts like KCl or NaCl to maintain physiological conditions.
- Interference control : Avoid NADH-containing samples, as they generate background fluorescence in fluorometric assays .
- Standardization : Always prepare duplicate standards and include background controls to account for matrix effects .
Advanced Research Questions
Q. In polymer chemistry, how is this compound utilized in the synthesis of responsive copolymers, and what challenges arise in controlling polymerization kinetics?
this compound derivatives, such as 2-(methacryloyloxy)this compound, serve as monomers for stimuli-responsive polymers. Key applications include:
- pH-sensitive hydrogels : The phosphate group undergoes protonation/deprotonation, altering polymer solubility.
- Challenges :
- Kinetic control : Radical polymerization requires strict oxygen exclusion to prevent chain termination.
- Side reactions : Hydrolysis of the phosphate ester under basic conditions necessitates buffered reaction media (pH 6–7) .
Q. When encountering contradictory data in toxicological studies of organophosphate compounds, how should researchers adjust their literature review and experimental validation strategies for this compound?
- Literature strategy :
- Prioritize studies on structurally similar organophosphates (e.g., mthis compound) and explicitly state extrapolation assumptions .
- Use supplemental searches with terms like "organophosphate AND cytotoxicity" to fill data gaps .
- Experimental validation :
- Replicate conflicting experiments under standardized conditions (e.g., identical cell lines, exposure durations).
- Conduct dose-response assays to identify threshold effects and rule out non-linear toxicity .
Q. What advanced chromatographic techniques are recommended for resolving co-elution issues of this compound derivatives in complex biological matrices?
- Ion-pair chromatography : Use tetrabutylammonium bromide as an ion-pairing agent to improve retention and separation of phosphorylated compounds.
- LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions specific to this compound (m/z 202 → 97 for phosphate fragment).
- Sample pretreatment : Cleanse extracts with PSA SPE cartridges to remove lipids and proteins .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound across different solvents?
- Contextual factors :
- Solubility in water (0.00607 mmHg vapor pressure at 25°C) may vary with ionic strength and temperature .
- In organic solvents (e.g., ethyl acetate, methanol), solubility depends on solvent polarity and trace moisture content .
- Method standardization :
- Report solubility as g/100 mL ± standard deviation (n ≥ 3 replicates).
- Specify solvent grade (e.g., HPLC-grade methanol) and equilibration time .
Methodological Resources
- Fluorometric assays : Follow protocols for DHAP assay kits, including duplicate standards and background controls .
- Toxicological extrapolation : Apply ATSDR guidelines for class-based data interpretation .
- Polymer synthesis : Reference kinetic studies on 2-(methacryloyloxy)this compound copolymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
